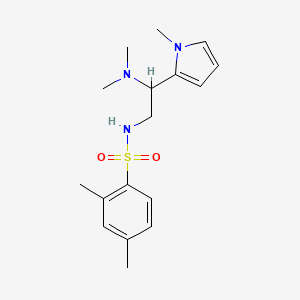

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S/c1-13-8-9-17(14(2)11-13)23(21,22)18-12-16(19(3)4)15-7-6-10-20(15)5/h6-11,16,18H,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADCCYJZKMBPBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure incorporates a sulfonamide moiety, which is known for its biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C16H22N4O2S |

| Molecular Weight | 342.43 g/mol |

| IUPAC Name | N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,4-dimethylbenzenesulfonamide |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzymatic Inhibition : The sulfonamide group is known to inhibit carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in tissues. Inhibitors of CAs have been explored for their potential in treating conditions such as glaucoma and edema.

- Signaling Pathway Modulation : This compound may also affect signaling pathways such as Wnt/β-catenin, which is implicated in cancer progression. By modulating these pathways, it can potentially restore drug sensitivity in resistant cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer properties of related pyrrole derivatives that share structural similarities with our compound. For instance, a study demonstrated that certain pyrrole-based sulfonamides exhibited potent inhibitory effects on human carbonic anhydrase isoforms and effectively reduced the viability of cancer cell lines such as MCF-7 and OVCAR-8:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 15 | MCF-7 | 1.9 |

| Compound 15 | OVCAR-8 | 1.9 |

| Compound 15 | NCI/ADR-RES | 2.1 |

These results suggest that compounds with similar structures may also exhibit significant anticancer activity through dual-targeting mechanisms .

Case Studies

- Inhibition of Carbonic Anhydrases : A series of sulfonamide derivatives were tested for their inhibitory effects on different isoforms of carbonic anhydrase (hCA). The most potent inhibitors demonstrated Ki values in the nanomolar range, indicating strong potential for therapeutic applications against tumors expressing these enzymes .

- Multidrug Resistance Reversal : Research indicated that compounds targeting both hCA and Wnt/β-catenin pathways could reverse multidrug resistance in cancer cells, enhancing the efficacy of existing chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

(a) N-(3-(Dimethylamino)propyl)-4-Hydroxyquinoline-2-Carboxamide Hydrochloride ()

- Structural Similarities: Contains a dimethylamino group and a carboxamide linkage.

- Key Differences: Replaces the benzenesulfonamide core with a 4-hydroxyquinoline scaffold.

- Bioactivity: Acts as a kynurenine 3-monooxygenase (KMO) inhibitor, modulating neuroactive metabolites in the kynurenine pathway .

- Molecular Weight : 309.79 g/mol vs. ~480 g/mol (estimated for the target compound based on analogs).

(b) N-(2-(Pyrrolidin-1-yl)ethyl)-4-Hydroxyquinoline-2-Carboxamide Hydrochloride ()

- Structural Similarities : Features a tertiary amine (pyrrolidine) and carboxamide group.

- Key Differences: Pyrrolidine instead of dimethylamino-pyrrole hybrid; lacks sulfonamide.

- Molecular Weight : 321.80 g/mol.

- Relevance : Demonstrates how heterocyclic amines influence solubility and target affinity .

(c) 2-(1H-Benzimidazol-2-yl)-N-[(E)-(Dimethylamino)methylidene]benzenesulfonamide ()

- Structural Similarities: Shares the benzenesulfonamide core and a dimethylamino group.

- Key Differences : Incorporates a benzimidazole ring instead of pyrrole; imine linkage vs. ethylamine spacer.

- Synthesis : Prepared via sulfonylation of benzimidazole derivatives, highlighting adaptable routes for sulfonamide functionalization .

Sulfonamide Derivatives with Tertiary Amines

(a) N-(1-Azido-2-(Azidomethyl)butan-2-yl)-4-Methylbenzenesulfonamide ()

- Structural Similarities : Contains a sulfonamide group and branched alkyl chain.

(b) N-(2-(Dimethylamino)ethyl)-1-(3-((4-((2-Methyl-1H-Indol-5-yl)Oxy)Pyrimidin-2-yl)Amino)Phenyl)Methanesulfonamide ()

- Structural Similarities: Dimethylaminoethyl group and sulfonamide core.

- Key Differences : Methanesulfonamide instead of benzene sulfonamide; indole-pyrimidine hybrid substituent.

- Molecular Weight : 480.19 g/mol, closely resembling the target compound’s estimated weight.

Opioid Receptor Ligands ()

Compounds like U-48800 (2-(2,4-dichlorophenyl)-N-((1S,2S)-2-(dimethylamino)cyclohexyl)-N-methylacetamide) and beta-hydroxythiofentanyl share dimethylamino groups but differ in core structure:

Physicochemical Comparison

Q & A

What are the critical considerations for optimizing the synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide?

Level : Basic (Synthesis Optimization)

Methodological Answer :

The synthesis of this sulfonamide involves nucleophilic substitution between a tertiary amine and a sulfonyl chloride. Key parameters include:

- Reagent Ratios : A 1.2:1 molar excess of sulfonyl chloride to amine ensures complete reaction, minimizing unreacted intermediates .

- Solvent Choice : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for solubility and reaction efficiency. DMF may accelerate reactions but requires post-synthesis purification via aqueous extraction .

- Temperature Control : Reactions are typically conducted at 0–5°C to prevent side reactions (e.g., sulfonamide hydrolysis) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) isolates the product with >95% purity .

How can researchers validate the structural integrity and purity of this compound?

Level : Basic (Analytical Characterization)

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include the dimethylamino group (δ 2.2–2.4 ppm, singlet) and aromatic protons (δ 7.1–7.5 ppm for benzenesulfonamide) .

- ¹³C NMR : Confirm the sulfonamide carbonyl (δ ~110–120 ppm) and pyrrole carbons (δ ~120–130 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]⁺ with an error <5 ppm .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .

What strategies mitigate conflicting biological activity data in preclinical studies?

Level : Advanced (Data Contradiction Analysis)

Methodological Answer :

Discrepancies in activity (e.g., receptor binding vs. cellular assays) may arise from:

- Structural Analogues : The dimethylamino and pyrrole groups’ electronic effects can alter target interactions. Compare activity with analogues lacking the 1-methylpyrrole substituent .

- Solubility Limitations : Use logP calculations (e.g., XLogP3) to predict solubility. If logP >3, employ co-solvents (e.g., DMSO/PBS) or formulate as nanoparticles .

- Metabolic Instability : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify metabolic hotspots (e.g., N-demethylation of the dimethylamino group) .

How can structure-activity relationship (SAR) studies be designed for this compound?

Level : Advanced (SAR Design)

Methodological Answer :

- Core Modifications : Synthesize derivatives with:

- Alternative sulfonamide substituents (e.g., 4-fluoro vs. 2,4-dimethyl) to assess steric/electronic effects .

- Pyrrole ring substitutions (e.g., 3-methyl vs. 1-methyl) to probe π-π stacking interactions .

- Assay Selection : Use orthogonal assays (e.g., enzyme inhibition, cell viability, and in vivo models) to differentiate target-specific vs. off-target effects .

- Computational Modeling : Perform molecular docking (AutoDock Vina) with crystallographic targets (e.g., carbonic anhydrase IX) to prioritize synthetic targets .

What experimental approaches evaluate the compound’s stability under physiological conditions?

Level : Advanced (Stability Profiling)

Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via HPLC; instability at pH <3 suggests susceptibility to acidic hydrolysis of the sulfonamide .

- Photostability : Expose to UV light (320–400 nm) and quantify degradation products (e.g., sulfonic acid derivatives) using LC-MS .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C indicates suitability for long-term storage) .

How can researchers resolve conflicting crystallographic data for this compound?

Level : Advanced (Structural Analysis)

Methodological Answer :

Conflicting crystallographic reports (e.g., bond angles, torsional conformations) may arise from:

- Polymorphism : Screen crystallization solvents (e.g., ethanol vs. acetone) to isolate distinct polymorphs .

- X-ray Refinement : Use SHELXL for high-resolution data (R-factor <0.05) to validate hydrogen bonding between the sulfonamide and pyrrole groups .

- Comparative Analysis : Overlay structures with analogues (e.g., 4-fluorobenzenesulfonamide derivatives) to identify conserved conformational motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.